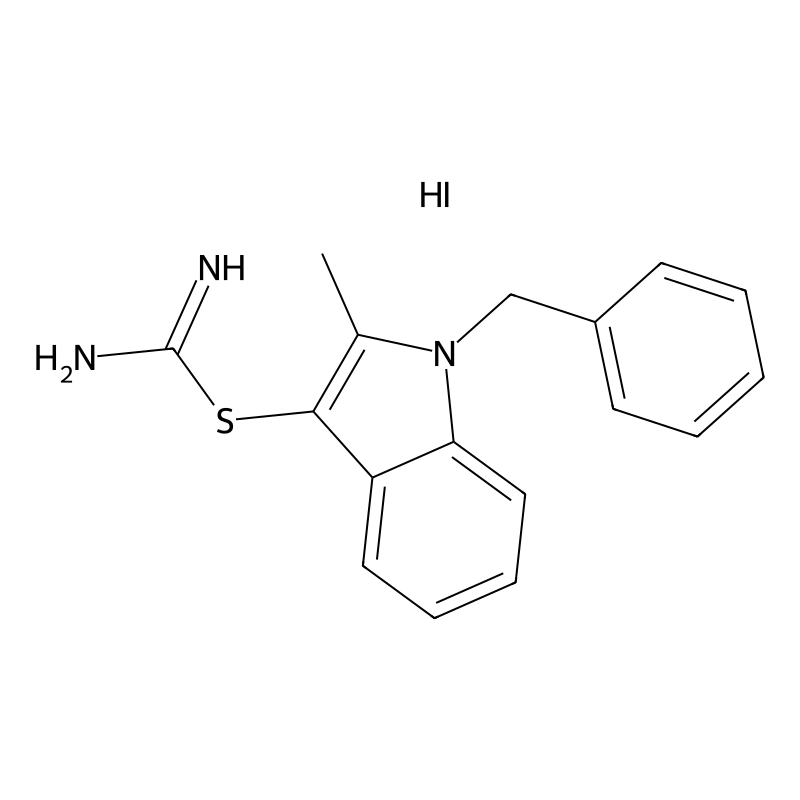

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 423.32 g/mol. It is recognized for its complex structure, which includes an indole ring system and a carbamimidothioate functional group. The IUPAC name for this compound is 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide, and its CAS number is 1052404-70-2 .

This compound is notable for its potential applications in pharmacology, particularly due to the biological activities associated with indole derivatives. The presence of the hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental applications.

The reactivity of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be attributed to its functional groups. The indole moiety is known to participate in electrophilic aromatic substitution reactions, while the imidothiocarbamate can undergo nucleophilic attacks or hydrolysis under certain conditions.

Typical reactions may include:

- Nucleophilic substitution: The sulfur atom in the imidothiocarbamate group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the release of thiourea derivatives.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways.

Indole derivatives, including 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide, exhibit diverse biological activities. Research indicates that they can act as:

- Antimicrobial agents: Effective against various bacterial strains.

- Anticancer compounds: Some studies suggest activity against ovarian cancer cells in mouse models.

- Anti-inflammatory agents: They may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory conditions.

The mechanism of action often involves binding to multiple receptors and influencing various biochemical pathways, which can lead to significant cellular effects.

The synthesis of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions:

- Formation of the Indole Ring: Starting from appropriate precursors (e.g., substituted anilines), the indole structure can be synthesized through cyclization reactions.

- Imidothiocarbamate Formation: The introduction of thiocarbamates can be achieved by reacting amines with isothiocyanates or thioketones.

- Hydroiodide Salt Formation: The final step involves treating the base form with hydriodic acid to yield the hydroiodide salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

The applications of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide are primarily in the fields of medicinal chemistry and pharmacology:

- Drug Development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Research Tool: Utilized in studies exploring receptor interactions and signaling pathways related to indole derivatives.

The versatility of this compound makes it valuable in both academic research and pharmaceutical development.

Studies on interaction profiles indicate that 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide interacts with various biological targets:

- Receptor Binding: High affinity for multiple receptors has been observed, which may contribute to its pharmacological effects.

- Biochemical Pathways: It influences several pathways due to its structural characteristics, impacting processes such as apoptosis and cell proliferation.

These interactions are critical for understanding its therapeutic potential and side effects.

Several compounds share structural similarities with 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | Variation in substituent on benzyl group | |

| 1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | Fluorine atom introduces electronic effects | |

| 1-Benzyl-1H-indol-3-yloxycarbonylmethylthioate | Different functional group leading to distinct reactivity |

Uniqueness

The unique combination of an indole structure with a specific carbamimidothioate moiety distinguishes 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide from other similar compounds. Its specific biological activities and potential applications further enhance its significance in medicinal chemistry.